![molecular formula C8H16ClNO B2884131 (3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride CAS No. 2416229-27-9](/img/structure/B2884131.png)
(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride: is a chemical compound with the molecular formula C8H15NOCl. It is a derivative of oxabicyclo[2.2.1]heptane, featuring a methyl group at the 3-position and an amine group attached to the 1-position, with a hydrochloride counterion.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-oxabicyclo[2.2.1]heptan-1-ol as the starting material.
Methylation: The hydroxyl group is methylated using methyl iodide in the presence of a base such as triethylamine to form 2-oxabicyclo[2.2.1]heptan-1-ylmethanol .
Amination: The resulting alcohol is then converted to the amine through a substitution reaction with ammonia or an amine derivative under acidic conditions.
Formation of Hydrochloride: The free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction vessels to optimize the synthesis.
Analyse Des Réactions Chimiques
(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 3-methyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanamine oxide using oxidizing agents like hydrogen peroxide or chromium(VI) oxide .
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to produce 3-methyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanol .
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles like alkyl halides can replace the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium(VI) oxide, acidic conditions.
Reduction: Sodium borohydride, methanol.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: 3-methyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanamine oxide.
Reduction: 3-methyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanol.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can act as a nucleophile, participating in various biochemical reactions. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride: is unique due to its bicyclic structure and the presence of the methyl group. Similar compounds include:
2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride: Lacks the methyl group.
3-Ethyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
2-Methyl-2-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride: Similar structure but with the methyl group at a different position.
This compound .
Propriétés
IUPAC Name |
(3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6-7-2-3-8(4-7,5-9)10-6;/h6-7H,2-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFPFDLQABFGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(C2)(O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2884050.png)
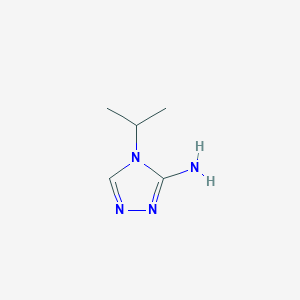
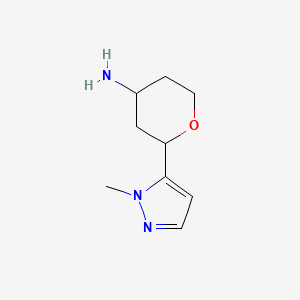
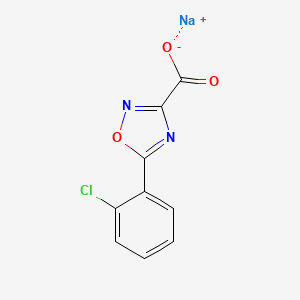
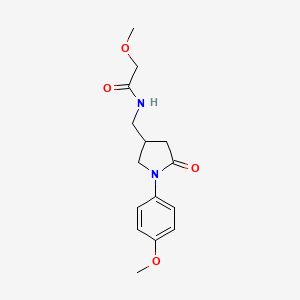
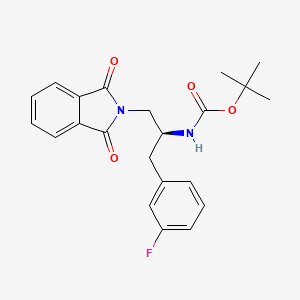
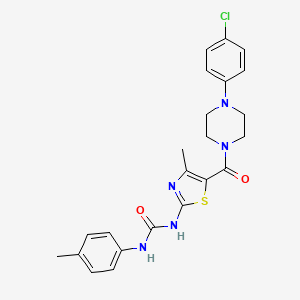
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2884059.png)
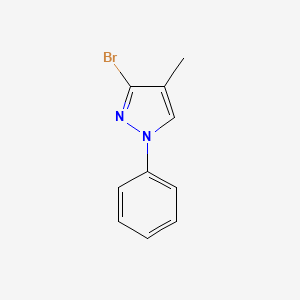
![(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2884061.png)
![6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2884066.png)
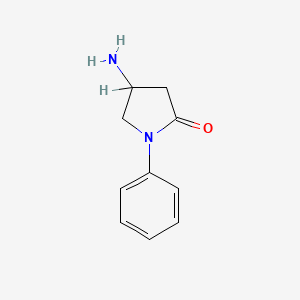
![3,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isoxazole-4-sulfonamide](/img/structure/B2884069.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
